4-Aminoquinoline
Overview
Description
Synthesis Analysis
The synthesis of 4-aminoquinoline derivatives involves various chemical reactions aimed at introducing different substituents to enhance their pharmacological profile. Solomon et al. (2005) describe the design and synthesis of new 4-aminoquinoline derivatives, evaluating their activity against both chloroquine-sensitive and resistant strains of malaria (Solomon et al., 2005). Zhang et al. (2007) also highlight the synthesis of 4-aminoquinoline derivatives, demonstrating their cytotoxic effects on human breast tumor cell lines, providing a foundation for further development as anticancer agents (Zhang et al., 2007).
Molecular Structure Analysis
The molecular structure of 4-aminoquinoline compounds plays a critical role in their biological activity and interaction with target molecules. Bosak et al. (2019) investigated the structural aspects of 8 derivatives of 4-aminoquinolines, examining their inhibitory effects on human acetylcholinesterase and butyrylcholinesterase. The study revealed slight selectivity towards acetylcholinesterase over butyrylcholinesterase, suggesting potential for development as drugs for treating neurodegenerative diseases (Bosak et al., 2019).
Chemical Reactions and Properties
4-Aminoquinoline and its derivatives undergo various chemical reactions that are essential for their biological functions. Ganesan et al. (2020) developed a novel method for the synthesis of 4-aminoquinoline through aerobic Cu(I)-catalyzed cyclization, demonstrating the versatility of these compounds in chemical synthesis (Ganesan et al., 2020).
Physical Properties Analysis
The physical properties of 4-aminoquinoline compounds, such as solubility, stability, and melting point, are crucial for their pharmaceutical applications. While specific studies focusing on the physical properties of 4-aminoquinoline were not highlighted, these properties are typically evaluated during the drug development process to ensure optimal bioavailability and efficacy.
Chemical Properties Analysis
The chemical properties of 4-aminoquinoline derivatives, including their reactivity, acid-base behavior, and interaction with metal ions, contribute to their mechanism of action. For instance, the ability of 4-aminoquinoline derivatives to form complexes with hematin and inhibit beta-hematin formation suggests a mechanism of action involving heme polymerization inhibition, relevant in the context of antimalarial activity (Solomon et al., 2005).
Scientific Research Applications
Anticancer Activities
Methods of Application : The compounds were synthesized using a hybrid pharmacophore approach . The cytotoxicity of these compounds was determined using three breast tumor cell lines .
Results : The compound 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline (13; VR23) emerged as potentially the most desirable one in this series of compounds . Data from the NCI-60 cancer panel screening show that compound 13 is effective on a wide range of different cancers .
Antimalarial Activities
Methods of Application : The 4-aminoquinoline moiety is hybridized with various heterocyclic scaffolds .
Results : The review focused on the antimalarial efficacy of the 4-aminoquinoline moiety hybridized with various heterocyclic scaffolds developed by scientists since 2018 against diverse Plasmodium clones .
Malaria Control and Eradication
Methods of Application : The drugs were administered to patients suffering from malaria .
Results : The value of these drugs has seriously diminished since the emergence of widespread parasite resistance in every region where P. falciparum is prevalent .
Electrochemical Sensors
Methods of Application : Electrochemical methods are more preferable because they are simple, quick analysis, and more sensitive performance .
Results : The results of these analyses can be used in various fields such as environmental monitoring, food safety, and clinical diagnosis .
Antimalarial Drug Development
Methods of Application : Projects to reduce the toxicity of AQ have resulted in the development of metabolically stable AQ analogues (isoquine/ N - tert -butyl isoquine) .
Results : In addition to these developments, older 4-aminoquinolines such as piperaquine and the related aza-acridine derivative pyronaridine continue to be developed .
Parasite Resistance Study
Methods of Application : The compounds were administered orally at a dose level of 100 mg/kg .
Results : All the tested compounds completely suppressed parasitaemia on day 4 .
Safety And Hazards
Future Directions
The future of 4-Aminoquinoline lies in the development of its derivatives. Recent medicinal chemistry campaigns have resulted in the development of short-chain chloroquine analogues (AQ-13), organometallic antimalarials (ferroquine) and the “fusion” antimalarial trioxaquine (SAR116242) . Projects to reduce the toxicity of AQ have resulted in the development of metabolically stable AQ analogues (isoquine/ N - tert -butyl isoquine) . In addition to these developments, older 4-aminoquinolines such as piperaquine and the related aza-acridine derivative pyronaridine continue to be developed .
properties
IUPAC Name |
quinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYRLEXKXQRZDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70206491 | |
Record name | 4-Aminoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70206491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminoquinoline | |
CAS RN |
578-68-7 | |
Record name | 4-Aminoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=578-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70206491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Aminoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTE5P5L97N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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